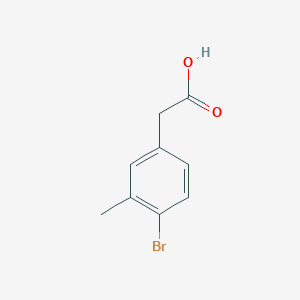

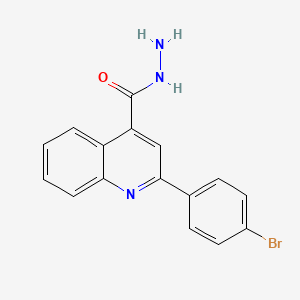

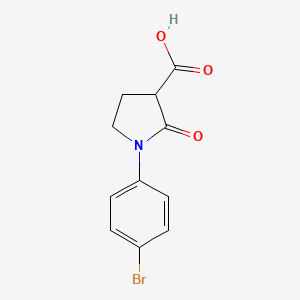

2-(4-Bromophenyl)quinoline-4-carbohydrazide

Übersicht

Beschreibung

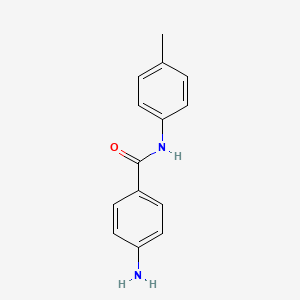

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a compound that belongs to the quinoline family, characterized by the presence of a bromine atom on the phenyl ring and a carbohydrazide group. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach involves the use of o-aminophenylboronates, which can be prepared by palladium-catalyzed borylation of o-bromoanilines and then reacted with alpha,beta-unsaturated ketones under basic conditions to yield substituted quinolines . Another method includes the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides to construct 4-bromo quinolines, which can further undergo coupling or nucleophilic reactions to introduce functional groups at the C4 position .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be studied using various spectroscopic techniques and computational methods. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid, have been investigated using Gaussian09 software. The HOMO and LUMO analysis, as well as NBO analysis, provide insights into the charge transfer and stability of the molecule .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For example, the Sonogashira cross-coupling reaction can be used to synthesize 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, which have potential applications as liquid crystals . Additionally, bromination reactions of quinoline derivatives have been studied, revealing different reactivity patterns depending on the substituents present on the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the crystal structure of 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione shows non-classical hydrogen bonds and π-π interactions, which can affect the compound's melting point and solubility . Similarly, the crystal structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline reveals intermolecular hydrogen bonds and dihedral angles that can influence the compound's physical state and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Properties

- Quinoline derivatives, including 2-(4-Bromophenyl)quinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. Such compounds have shown potential in medicinal chemistry research for their utility in combating a variety of microorganisms (Keshk et al., 2008), (Özyanik et al., 2012).

Novel Synthesis Techniques

- Innovative microwave-assisted synthesis techniques have been developed for creating derivatives of quinoline-2-carboxylic acid, including compounds similar to 2-(4-Bromophenyl)quinoline-4-carbohydrazide. These methods offer efficient and novel pathways for the synthesis of such compounds (Bobál et al., 2012).

Antimicrobial and Therapeutic Potential

- Various quinoline derivatives have been synthesized and shown to possess significant antimicrobial activities, highlighting their potential for future drug discovery. This includes compounds structurally related to 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Bello et al., 2017), (Vaghasiya et al., 2014).

Crystal Structure Analysis

- Crystal structure analysis of quinoline derivatives, including 2-(4-Bromophenyl)quinoline-4-carbohydrazide-like compounds, provides insight into their molecular configuration and potential applications in material science and pharmaceutical research (Xiang, 2009).

Photophysical Properties

- Quinoline derivatives exhibit interesting photophysical properties, useful in the development of organic light-emitting diodes (OLEDs) and other photonic applications. This extends to compounds similar to 2-(4-Bromophenyl)quinoline-4-carbohydrazide (Li et al., 2011).

Docking Applications and Drug Design

- Theoretical and computational studies, including docking applications, have been conducted on quinoline derivatives. This research aids in understanding their interactions with biological molecules and potential as drug candidates (Ali et al., 2019).

Anticancer and Antibacterial Potential

- Novel quinoline derivatives have been synthesized and evaluated for their antibacterial and anticancer properties, showcasing their potential as therapeutic agents (Adimule et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 2-(4-Bromophenyl)quinoline-4-carbohydrazide is DNA gyrase , particularly in Staphylococcus aureus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

2-(4-Bromophenyl)quinoline-4-carbohydrazide interacts with the DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways . Without the ability to introduce negative supercoils, the DNA becomes overwound and unmanageable, preventing the normal functioning of these pathways .

Result of Action

The inhibition of DNA gyrase by 2-(4-Bromophenyl)quinoline-4-carbohydrazide leads to the disruption of DNA replication and transcription, resulting in bacterial cell death . This makes it a potential candidate for antimicrobial therapy, particularly against Staphylococcus aureus .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQRCVLQVHHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373749 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)quinoline-4-carbohydrazide | |

CAS RN |

351899-02-0 | |

| Record name | 2-(4-bromophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(4-Bromophenyl)quinoline-4-carbohydrazide interact with its target, DNA gyrase, and what are the downstream effects?

A1: While the provided research [] doesn't directly elucidate the precise binding mechanism, it suggests that 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives likely inhibit DNA gyrase activity. DNA gyrase is an essential bacterial enzyme responsible for controlling DNA supercoiling, a crucial process for bacterial replication and transcription. Inhibiting this enzyme effectively disrupts these processes, ultimately leading to bacterial cell death. The research highlights that compound 6b, a specific derivative within this group, exhibited significant inhibitory activity against Staphylococcus aureus DNA gyrase with an IC50 value of 33.64 μM. Furthermore, molecular docking studies revealed a strong binding affinity of compound 6b to the enzyme, exceeding even the known inhibitor ciprofloxacin. This suggests that 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives likely exert their antimicrobial effect by directly interfering with DNA gyrase activity, hindering vital bacterial processes.

Q2: What insights did the Structure-Activity Relationship (SAR) study provide regarding 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives?

A2: The SAR study conducted in the research [] emphasized the importance of the hydrazine moiety present in 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives for their antimicrobial activity. Whether the hydrazine group exists in its cyclic or open form significantly impacts the compound's effectiveness against bacterial growth. This finding underscores the crucial role of the hydrazine moiety in interacting with the bacterial target, likely DNA gyrase, and highlights its potential for further structural optimization to enhance potency and target selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)

![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)